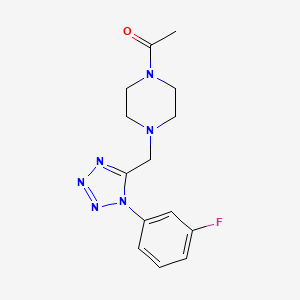

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

1-(4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to an ethanone group and a 3-fluorophenyl-substituted tetrazole ring via a methylene bridge.

Properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN6O/c1-11(22)20-7-5-19(6-8-20)10-14-16-17-18-21(14)13-4-2-3-12(15)9-13/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKFXFKLVVKGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. Preliminary studies have suggested that 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Research

The compound's structural features suggest potential anticancer activity. Tetrazole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. In vitro studies have shown that related compounds can effectively target cancer cells, leading to decreased viability and increased cell death .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of similar tetrazole derivatives in human cancer cell lines. Results indicated that these compounds significantly reduced cell viability compared to controls, with IC50 values suggesting potent activity against breast and lung cancer cells . The study highlighted the importance of the tetrazole moiety in enhancing cytotoxic effects.

Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial effects of piperazine-based compounds, including derivatives similar to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone. The results demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituents on the Tetrazole-Aryl Group

- 4-Fluorophenyl analog: describes 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, where the 3-fluorophenyl group is replaced with 4-fluorophenyl, and the ethanone is substituted with a thiophene ring.

- Sulfonylpiperazine derivatives: and report compounds like 1-(4-(phenylsulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e), where a sulfonyl group replaces the ethanone-linked methylene. Sulfonyl groups enhance hydrophilicity and may influence metabolic stability .

Piperazine vs. Piperidine Substitutions

- synthesizes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones, replacing piperazine with piperidine. Piperidine lacks the second nitrogen, reducing basicity and hydrogen-bonding capacity, which could impact solubility and target engagement .

Thioether vs. Methylene Linkers

- Compounds such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone (7f) in use a thioether (-S-) linker instead of methylene (-CH2-). Thioethers may confer greater conformational flexibility and altered electronic properties .

Physicochemical and Spectral Properties

Melting Points

The absence of sulfonyl or bulky groups in the target compound may result in a lower melting point compared to sulfonyl derivatives like 7f, where strong intermolecular interactions (e.g., dipole-dipole) are prevalent .

Spectral Data

- FT-IR: The target compound would exhibit peaks for C=O (ethanone, ~1700 cm⁻¹), C-F (3-fluorophenyl, ~1100 cm⁻¹), and tetrazole ring vibrations (~1450 cm⁻¹), consistent with analogs in and .

- 1H NMR : Expected signals include:

- Piperazine protons: δ 2.5–3.5 ppm (multiplet).

- 3-Fluorophenyl aromatic protons: δ 7.0–7.5 ppm (multiplet).

- Tetrazole-CH2-piperazine: δ 3.8–4.2 ppm (singlet) .

Biological Activity

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a piperazine moiety, a tetrazole ring, and a fluorophenyl group, which contribute to its interaction with various biological targets.

Chemical Structure

The IUPAC name for this compound is 1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one. The molecular formula is , and its InChI representation is:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on tetrazole-containing hybrid compounds revealed that the presence of the tetrazole moiety enhances the antimicrobial activity against various bacterial strains. The synthesized derivatives were evaluated using disk diffusion methods and showed promising results compared to standard antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, derivatives of piperazine have shown to induce apoptosis in melanoma cells by affecting mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds like 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have also been explored. Research indicates that such compounds can inhibit pro-inflammatory cytokine production and modulate macrophage polarization, thus contributing to their therapeutic potential in inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study synthesized several tetrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting their potential as new antimicrobial agents .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives, including those structurally related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone). The study revealed that these compounds effectively inhibited the growth of cancer cells in vitro, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Summary of Research Findings

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

- Tetrazole Formation : Cycloaddition of sodium azide with nitriles under acidic conditions to generate the 1H-tetrazole ring.

- Piperazine Coupling : Alkylation of the tetrazole’s methyl group with a piperazine derivative, often using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to facilitate nucleophilic substitution .

- Ethanone Introduction : Acylation of the piperazine nitrogen using acetyl chloride or similar reagents.

Key purification steps include column chromatography and recrystallization from ethanol/chloroform mixtures. Reaction progress is monitored via TLC .

Advanced: How can reaction conditions be optimized for the tetrazole-piperazine coupling step to enhance yield and purity?

Optimization strategies include:

- Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media improve reaction efficiency at 70–80°C .

- Solvent Effects : Polar solvents (e.g., ethanol or acetonitrile) enhance solubility of intermediates.

- Stoichiometric Control : Using a 10% molar excess of piperazine derivatives to drive the reaction to completion.

- Temperature Modulation : Gradual heating (reflux) avoids side reactions such as tetrazole ring decomposition .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ethanone, N-H stretch at ~3400 cm⁻¹ for tetrazole) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 358.15).

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related pyrazoline derivatives .

Advanced: How do structural modifications to the tetrazole or piperazine moieties influence biological activity?

- Tetrazole Substituents : Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance metabolic stability and receptor binding affinity compared to unsubstituted analogs .

- Piperazine Modifications : Bulky substituents on piperazine (e.g., 4-methoxyphenyl) can alter pharmacokinetics by modulating lipophilicity and blood-brain barrier penetration .

- Structure-Activity Relationship (SAR) : In vitro studies on analogous compounds show that fluorine substitution improves antibacterial potency (MIC ~2 µg/mL) against Gram-positive strains .

Basic: What biological activities have been reported for this compound in preliminary studies?

- Antimicrobial Activity : Pyrazoline and tetrazole analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Piperazine-containing derivatives show moderate inhibition (IC₅₀ ~50 µM) of acetylcholinesterase in kinetic assays .

- Cytotoxicity Screening : IC₅₀ values >100 µM in MTT assays suggest low toxicity to mammalian cell lines .

Advanced: How can contradictory data on the compound’s reactivity or bioactivity be resolved?

- Reaction Reproducibility : Validate synthetic protocols by comparing catalysts (e.g., Bleaching Earth Clay vs. traditional bases) and solvent systems across studies .

- Bioactivity Discrepancies : Control for assay conditions (e.g., bacterial strain variability, cell passage number) and compound purity (>95% by HPLC).

- Computational Modeling : Use DFT calculations to predict regioselectivity in substitution reactions or docking studies to explain divergent enzyme inhibition results .

Basic: What experimental design considerations are critical for evaluating this compound’s environmental fate?

- Abiotic Degradation : Assess hydrolysis rates at varying pH (e.g., t₁/₂ >100 days at pH 7) and photolysis under UV light .

- Biotic Transformation : Use soil microcosms to study microbial degradation pathways (e.g., piperazine ring cleavage).

- Analytical Methods : Employ LC-MS/MS for trace quantification (LOQ ~0.1 ppb) in environmental matrices .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions during exothermic steps (e.g., tetrazole formation).

- Green Chemistry : Replace PEG-400 with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover catalysts via filtration .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time to optimize batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.